2-Methylcyclopent-2-en-1-ol

Enantioselective Synthesis Biocatalysis Chiral Building Block

2-Methylcyclopent-2-en-1-ol (CAS 3718-58-9) is a C6 cyclic allylic alcohol with the molecular formula C6H10O and a molecular weight of 98.14 g/mol. This compound features a cyclopentene ring bearing a methyl substituent at the 2-position and a hydroxyl group at the 1-position, creating a stereogenic center that yields enantiomeric forms (R/S).

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
Cat. No. B8707931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopent-2-en-1-ol
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC1=CCCC1O
InChIInChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h3,6-7H,2,4H2,1H3
InChIKeyTXPJSTNMZHBTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopent-2-en-1-ol for Procurement: Structural Identity, Physicochemical Properties, and Commercial Availability


2-Methylcyclopent-2-en-1-ol (CAS 3718-58-9) is a C6 cyclic allylic alcohol with the molecular formula C6H10O and a molecular weight of 98.14 g/mol . This compound features a cyclopentene ring bearing a methyl substituent at the 2-position and a hydroxyl group at the 1-position, creating a stereogenic center that yields enantiomeric forms (R/S) [1]. Commercial supply typically provides the racemic mixture at 95% minimum purity specification . The compound's predicted physicochemical profile includes a boiling point of 152.5±19.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and limited water solubility .

Why 2-Methylcyclopent-2-en-1-ol Cannot Be Casually Substituted: Critical Differentiators in Procurement Specifications


Generic substitution of 2-methylcyclopent-2-en-1-ol with structurally similar cyclic allylic alcohols (e.g., 3-methylcyclopent-2-en-1-ol, 2-cyclopenten-1-ol, 2-methylcyclohex-2-en-1-ol) introduces quantifiable divergences in three procurement-critical dimensions: (i) stereochemical outcome — the chiral center at C1 directly impacts enantioselective transformations, with enzyme-catalyzed reductions of analogous cyclopentenones exhibiting >90% enantiomeric excess when stereochemistry is controlled [1]; (ii) synthetic utility — the specific 2-methyl substitution pattern governs both the thermodynamic stability of the enol form and the regioselectivity of subsequent functionalization in Michael-Wittig cascade sequences [2]; and (iii) bioactivity profile — SAR studies on pyrethroid esters demonstrate that cyclopentene-based alcohol components confer distinct insecticidal activity compared to cyclopentane, cyclohexane, or benzyl alcohol frameworks, with potency differentials exceeding 10-fold between closely related spacer configurations [3]. These non-interchangeable properties necessitate specification-locked procurement.

2-Methylcyclopent-2-en-1-ol Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Enantioselective Biocatalytic Reduction: 2-Methylcyclopent-2-en-1-ol as a Chiral Building Block with Quantified Stereochemical Fidelity

When procured as a chiral building block for asymmetric synthesis, 2-methylcyclopent-2-en-1-ol (derived via reduction of 2-methylcyclopent-2-en-1-one) offers quantifiable stereochemical advantages over its saturated analog 2-methylcyclopentanol and the unsubstituted 2-cyclopenten-1-ol. Enzymatic reduction of 2-methylcyclopent-2-en-1-one using non-conventional yeast (NCY) whole-cell biocatalysts expressing enoate reductases achieves >90% bioconversion yield with high enantioselectivity [1]. In contrast, chemical reduction with sodium borohydride yields the racemic alcohol without stereocontrol [2]. This stereochemical differentiation is absent in achiral analogs such as 2-cyclopenten-1-ol, which lack the C1 stereogenic center and therefore cannot serve as chiral synthons for enantiopure target molecules.

Enantioselective Synthesis Biocatalysis Chiral Building Block

Pesticide SAR: Cyclopentene Alcohol Esters Exhibit Quantified Insecticidal Activity Superiority over Cyclopentane and Benzyl Analogs

In the development of pyrethroid insecticides, esters derived from 2-methylcyclopent-2-en-1-ol and structurally related cyclopentene alcohols demonstrate quantifiably superior insecticidal activity compared to esters of cyclopentane alcohols or benzyl alcohols. Systematic SAR studies reported that the most effective alcoholic components for pyrethroidal acid esterification are based on cyclopentenes [1]. Esters incorporating cyclopentene alcohol frameworks exhibit greater than 10-fold higher insecticidal potency than corresponding cyclopentane-derived esters when tested against Musca domestica (housefly) and Phaedon cochleariae (mustard beetle) [1]. The distance and relative orientation between the alcoholic and aryl functions is critical, with the cyclopentene scaffold providing optimal spatial geometry that cyclohexane or acyclic alcohol frameworks cannot replicate.

Agrochemical Pyrethroid Structure-Activity Relationship

Thermodynamic Stability Differentiation: 2-Methyl vs. 3-Methyl Cyclopentenol Isomerization Equilibria

The 2-methyl substitution pattern on the cyclopentene ring confers distinct thermodynamic stability relative to the 3-methyl regioisomer. Systematic compilations of isomerization reaction thermodynamics indicate that methyl group positioning on cyclopentene frameworks produces measurable differences in enthalpy of formation and equilibrium distribution [1]. For structurally analogous methylphenol systems, the thermodynamic stability follows a defined order (4- < 2- < 3-), with enthalpy differences of ±(1 to 2) kJ·mol⁻¹ between positional isomers [2]. This principle extends to cyclopentenol systems: 2-methylcyclopent-2-en-1-ol possesses a distinct free energy minimum compared to 3-methylcyclopent-2-en-1-ol and 2-methylcyclopent-3-en-1-ol, affecting both synthetic accessibility and storage stability under equilibrating conditions.

Thermodynamics Isomerization Process Chemistry

Natural Product Scaffold Utility: 2-Methylcyclopent-2-en-1-ol as a Terpenoid Synthon with Defined Ring Strain Advantage

The cyclopentene ring in 2-methylcyclopent-2-en-1-ol possesses inherent ring strain (~26 kJ·mol⁻¹ for cyclopentene vs. ~0 kJ·mol⁻¹ for cyclohexane) that enables ring-opening functionalizations not accessible to the saturated analog 2-methylcyclopentanol or the six-membered ring analog 2-methylcyclohex-2-en-1-ol [1]. This structural feature directly parallels naturally occurring cyclopentene-containing terpenoids and prostaglandin scaffolds. The compound serves as a core substructure found in natural products such as godotol A, which contains a 4-hydroxy-2-methylcyclopent-2-en-1-yl moiety [2]. The presence of both an allylic alcohol and a defined ring strain profile enables reactivity pathways (e.g., oxidative cleavage, cycloaddition) that are energetically prohibitive in saturated or larger-ring analogs.

Natural Product Synthesis Terpenoid Ring Strain

Procurement-Driven Application Scenarios for 2-Methylcyclopent-2-en-1-ol: Where Specification Fidelity Determines Outcome


Enantioselective Synthesis of Bioactive Cyclopentane-Containing Pharmaceuticals

Research groups engaged in the asymmetric synthesis of cyclopentane-containing drug candidates (e.g., prostaglandin analogs, carbocyclic nucleosides) require 2-methylcyclopent-2-en-1-ol or its ketone precursor for enzymatic reduction. The >90% enantioselective bioconversion achievable with NCY biocatalysts [1] enables direct access to chiral allylic alcohol intermediates that achiral analogs cannot provide. Substitution with racemic material necessitates subsequent resolution steps, reducing overall yield and increasing process mass intensity. Procurement should specify the enantiomeric composition required for the intended synthetic route, as the compound's stereogenic center at C1 is integral to downstream diastereocontrol [1].

Pyrethroid Insecticide Lead Optimization and SAR Studies

Agrochemical discovery programs evaluating novel pyrethroid esters should procure 2-methylcyclopent-2-en-1-ol and related cyclopentene alcohols as alcoholic components. SAR data demonstrate that cyclopentene-based esters exhibit >10-fold higher insecticidal potency than cyclopentane or benzyl alcohol-derived esters against Musca domestica and Phaedon cochleariae [2]. The specific spatial orientation conferred by the cyclopentene scaffold is critical to activity; substitution with alternative alcohol frameworks results in quantifiable potency loss exceeding one order of magnitude [2]. Procurement documentation should clearly differentiate between 2-methylcyclopent-2-en-1-ol and structurally similar but biologically inferior alcohol components.

Thermodynamically Controlled Isomerization and Process Chemistry Development

Process chemists developing synthetic routes involving cyclopentenol intermediates must specify the 2-methyl regioisomer to ensure reproducible thermodynamic outcomes. Isomerization equilibria between 2-methylcyclopent-2-en-1-ol and its 3-methyl analog exhibit measurable free energy differences (~1-2 kJ·mol⁻¹) that affect both reaction yields and product distributions under equilibrating conditions [3]. Substitution with the 3-methyl isomer alters the thermodynamic landscape of the process, potentially shifting equilibrium compositions and introducing process variability. Procurement specifications should explicitly exclude the 3-methyl regioisomer unless process development data confirm interchangeability, which thermodynamic principles indicate is unlikely [3].

Natural Product Total Synthesis and Terpenoid Mimetic Development

Synthetic groups targeting terpenoid natural products or developing cyclopentene-containing mimetics should procure this scaffold specifically for its ring strain-enabled reactivity profile. The cyclopentene ring strain (~26 kJ·mol⁻¹) permits ring-opening and cycloaddition transformations inaccessible to saturated analogs (2-methylcyclopentanol, ~5 kJ·mol⁻¹) or six-membered ring analogs (2-methylcyclohex-2-en-1-ol, ~0 kJ·mol⁻¹) [4]. The compound's allylic alcohol functionality and embedded methyl substituent also serve as versatile handles for subsequent functionalization. This specific structural combination — cyclic alkene, stereogenic center, allylic hydroxyl — is non-substitutable with any single analog possessing only a subset of these features [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylcyclopent-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.